1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step nucleophilic substitution reactions and ester hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS, and FT-IR .Physical And Chemical Properties Analysis
Based on similar compounds, we can expect it to have properties such as a specific melting point, molecular weight, and possibly a crystalline form .Scientific Research Applications
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1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid : This compound is available for purchase from chemical suppliers, indicating it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
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Indole Derivatives : While not directly related to your compound of interest, indole derivatives, which also contain a phenyl group, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that your compound could potentially have similar applications, given its structural similarity to indole derivatives .
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4-Fluorophenylboronic Acid : This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .
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3-Chloro-4-fluorophenylboronic Acid : This compound is used as a reactant for Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .
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1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid : This compound is available for purchase from chemical suppliers, indicating it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
-
Indole Derivatives : While not directly related to your compound of interest, indole derivatives, which also contain a phenyl group, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that your compound could potentially have similar applications, given its structural similarity to indole derivatives .
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4-Fluorophenylboronic Acid : This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .
-
3-Chloro-4-fluorophenylboronic Acid : This compound is used as a reactant for Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-2-4-10(5-3-9)14-7-8(12(16)17)1-6-11(14)15/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHVPAFGLHOYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
1221423-61-5 | |
Record name | 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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